1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride
Overview
Description
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of quinoxaline derivatives with piperidine derivatives under specific conditions. One common method involves the use of cycloalkanes, cyclic ethers, and alkyl arenes as coupling partners in a dehydrogenative coupling approach . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperature, pressure, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further used in scientific research and industrial applications .
Scientific Research Applications
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various quinoxaline and piperidine derivatives.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride include other quinoxaline and piperidine derivatives, such as:
- 1-(quinoxalin-2-yl)piperidine
- 1-(quinoxalin-2-yl)piperidin-4-amine
- 1-(quinoxalin-2-yl)piperidin-2-amine
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13;;/h1-2,5-6,8,10H,3-4,7,9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXMZYWKPKPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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